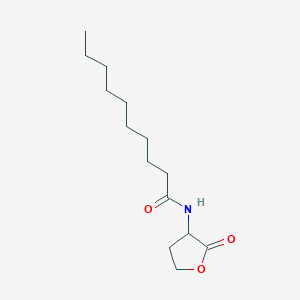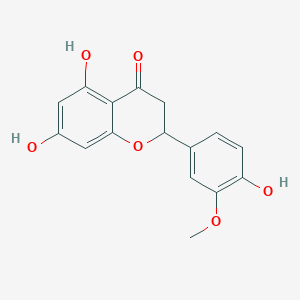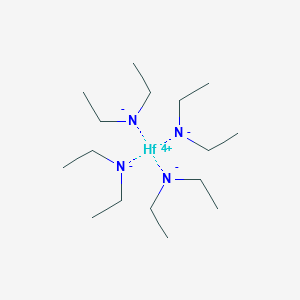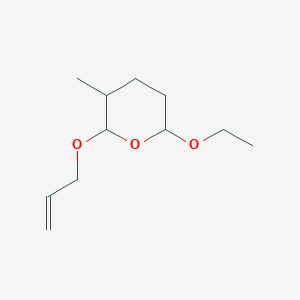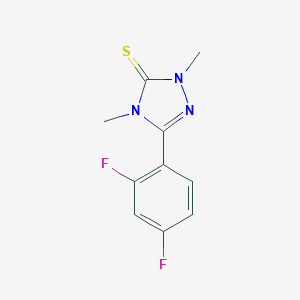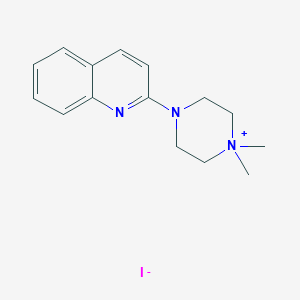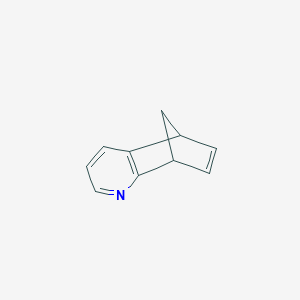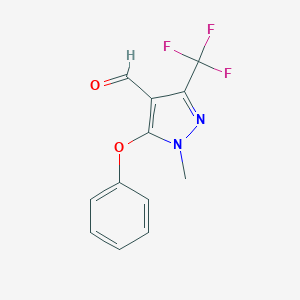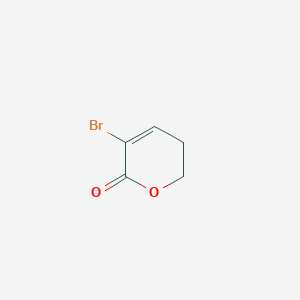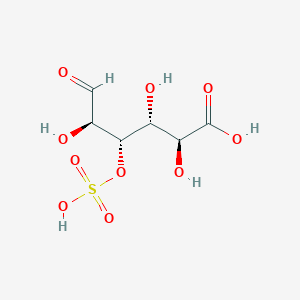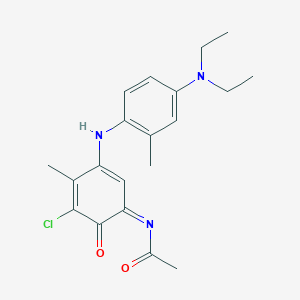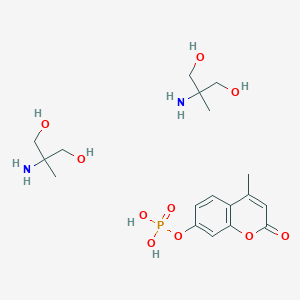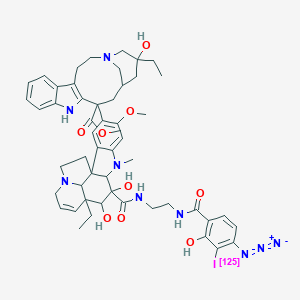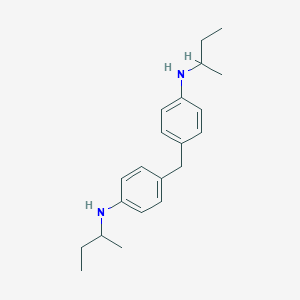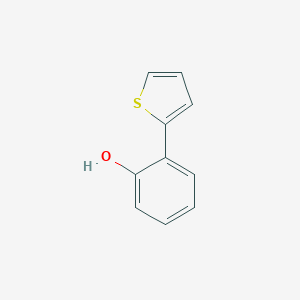
2-(噻吩-2-基)苯酚
描述
2-(Thiophen-2-yl)phenol is an organic compound with the chemical formula C10H8OS. It is a solid, white or pale yellow crystal that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane, but insoluble in water. This compound has a strong phenolic odor and is often used as a reagent or intermediate in organic synthesis for the production of other organic compounds. It can also serve as a raw material for certain drugs .
科学研究应用
2-(Thiophen-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the production of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used as a raw material for the synthesis of certain drugs.
Industry: Utilized in the production of materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用机制
Target of Action
The primary targets of 2-(Thiophen-2-yl)phenol are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . These targets have been regarded as promising for the treatment of cancer . Additionally, the compound has shown high antibacterial activities against S. aureus ATCC 25923 , a dangerous pathogenic bacterium .
Mode of Action
2-(Thiophen-2-yl)phenol interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition leads to changes in the cellular processes controlled by these targets, particularly those related to cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway , which is crucial in regulating cell cycle progression, promoting cell survival, and inducing cell growth . By inhibiting PI3K and mTOR, 2-(Thiophen-2-yl)phenol disrupts this pathway, leading to potential anti-tumor effects .
Pharmacokinetics
It has a predicted density of 1.235±0.06 g/cm³ , a melting point of 41-42 °C , and a boiling point of 291.5±15.0 °C . Its pKa is predicted to be 9.38±0.30 , indicating that it is weakly acidic . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by 2-(Thiophen-2-yl)phenol can lead to the arrest of cell growth and the induction of apoptosis, particularly in cancer cells . This makes the compound a potential candidate for cancer therapy .
Action Environment
The action of 2-(Thiophen-2-yl)phenol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Additionally, its solubility in organic solvents and insolubility in water may impact its distribution in different bodily environments
生化分析
Biochemical Properties
It is known that thiophene derivatives, a group to which 2-(Thiophen-2-yl)phenol belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Cellular Effects
A series of substituted 2-(Thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . These compounds were evaluated for their IC50 values against three cancer cell lines (A549, MCF-7, and Hela), and most of them exhibited moderate to excellent anti-tumor activities .
Molecular Mechanism
It is known that the compound can be obtained by reacting phenol with 2-bromothiophene . In the reaction process, the substitution reaction of 2-bromothiophene and phenol is first promoted by a base to form 2-(Thiophen-2-yl)phenol .
准备方法
Synthetic Routes and Reaction Conditions
2-(Thiophen-2-yl)phenol can be synthesized by reacting phenol with 2-bromothiophene. The reaction involves a substitution reaction promoted by a base, resulting in the formation of 2-(Thiophen-2-yl)phenol . Another method involves the Kumada coupling reaction, which uses 2-bromoanisole and 2-bromothiophene as raw materials. This method yields the product with a purity of 98% and a yield of 65% .
Industrial Production Methods
Industrial production methods for 2-(Thiophen-2-yl)phenol typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in well-ventilated facilities to avoid exposure to harmful vapors.
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(Thiophen-2-yl)phenol can produce sulfoxides or sulfones, while reduction can yield thiophenes with reduced functional groups.
相似化合物的比较
2-(Thiophen-2-yl)phenol can be compared with other thiophene derivatives, such as:
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom. It is used in the synthesis of various organic compounds and materials for electronic devices.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
The uniqueness of 2-(Thiophen-2-yl)phenol lies in its specific structure, which combines a phenol group with a thiophene ring, providing distinct chemical and biological properties that are not found in other thiophene derivatives.
属性
IUPAC Name |
2-thiophen-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFRPBULGVNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393695 | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-13-8 | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


